2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
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Overview
Description
The compound “2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline” is a complex organic molecule that contains a quinoxaline ring, a piperazine ring, and a pyrimidine ring . The presence of these rings suggests that the compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a quinoxaline ring substituted at the 2-position with a piperazine ring, which is further substituted at the 4-position with a pyrimidine ring . The pyrimidine ring is also substituted at the 5 and 6 positions with methyl groups .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence and position of the various rings and substituents. The electron-donating methyl groups on the pyrimidine ring could potentially increase the reactivity of the ring towards electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence and position of the various rings and substituents. For example, the presence of the piperazine ring could potentially increase the solubility of the compound in water .Properties
IUPAC Name |
2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-13-14(2)20-12-21-18(13)24-9-7-23(8-10-24)17-11-19-15-5-3-4-6-16(15)22-17/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXLYNHCTWPWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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